3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione
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Overview
Description
3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione typically involves the condensation of 2-thienylcarbonyl chloride with thiazolidine-2-thione under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the 2-thienylcarbonyl group.
2-Thienylcarbonyl chloride: Contains the 2-thienylcarbonyl group but lacks the thiazolidine ring.
Thiazole derivatives: Similar heterocyclic structure but with different substituents.
Uniqueness
3-(2-Thienylcarbonyl)-1,3-thiazolidine-2-thione is unique due to the presence of both the thiazolidine ring and the 2-thienylcarbonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-sulfanylidene-1,3-thiazolidin-3-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS3/c10-7(6-2-1-4-12-6)9-3-5-13-8(9)11/h1-2,4H,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGVXCMEPFZSKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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